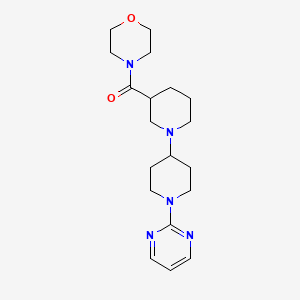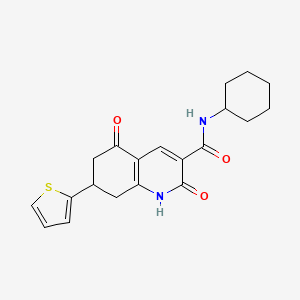
3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine compounds. It has been widely studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine is not fully understood. However, it has been proposed to act as an inhibitor of various enzymes such as tyrosine kinases and phosphodiesterases. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the levels of inflammatory mediators such as COX-2 and iNOS. In addition, it has been shown to reduce pain and inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine in lab experiments is its potency and specificity. It has been shown to exhibit potent activity against various targets such as tyrosine kinases and phosphodiesterases. However, one of the limitations is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another area of interest is its potential applications in the treatment of inflammation and pain. Further studies are needed to evaluate its safety and efficacy in animal models of arthritis and other inflammatory conditions. Finally, there is a need to explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine involves the reaction of 1,4-bis(bromomethyl)benzene with morpholine followed by the reaction of the resulting product with 2-amino-4-methylpyrimidine. The final product is obtained by treating the intermediate product with trifluoroacetic acid. The synthesis method has been optimized to produce the compound in high yields and purity.
Applications De Recherche Scientifique
3-(morpholin-4-ylcarbonyl)-1'-pyrimidin-2-yl-1,4'-bipiperidine has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and pain. It has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition, it has been found to possess anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
morpholin-4-yl-[1-(1-pyrimidin-2-ylpiperidin-4-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c25-18(22-11-13-26-14-12-22)16-3-1-8-24(15-16)17-4-9-23(10-5-17)19-20-6-2-7-21-19/h2,6-7,16-17H,1,3-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIRIBSPXLKARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=CC=N3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)
![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)
![7-(3-chlorophenyl)-4-{[1-(methoxymethyl)cyclopropyl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5362388.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5362392.png)

![N~1~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-D-leucinamide](/img/structure/B5362409.png)
![N-{1-[(methylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-nitrobenzamide](/img/structure/B5362417.png)
![1-(4-fluorophenyl)-4-[(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-2-pyrrolidinone](/img/structure/B5362428.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(4-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5362435.png)
![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)
![4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5362462.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362478.png)
![2-[2-bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5362482.png)